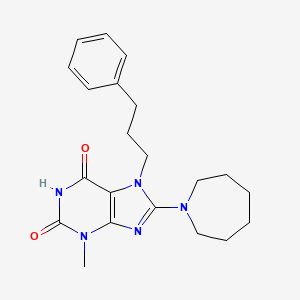

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound is a purine-2,6-dione derivative with three key structural features:

- Position 3: Methyl group, enhancing metabolic stability by reducing oxidation susceptibility.

- Position 8: Azepan-1-yl group (7-membered cyclic amine), which may influence receptor binding and selectivity due to its conformational flexibility .

Purine-2,6-diones are known for diverse pharmacological activities, including PDE inhibition, adenosine receptor modulation, and anti-inflammatory effects. The azepan-1-yl group distinguishes this compound from simpler alkyl or aryl substituents in analogs.

Properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-24-18-17(19(27)23-21(24)28)26(15-9-12-16-10-5-4-6-11-16)20(22-18)25-13-7-2-3-8-14-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWKEKAOJQOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Framework Construction

The synthesis typically begins with a xanthine derivative, such as 8-bromo-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. Bromination at the C8 position facilitates subsequent nucleophilic substitution with azepane. In a representative protocol, 8-bromotheophylline is alkylated at the N7 position using 3-phenylpropyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) to introduce the 3-phenylpropyl group.

The critical step involves displacing the C8 bromine with azepane. This is achieved via a Buchwald-Hartwig amination or nucleophilic aromatic substitution. For instance, heating the brominated intermediate with azepane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 110°C for 24 hours yields the target compound. Alternative methods employ copper(I) iodide as a catalyst in dimethyl sulfoxide (DMSO) at 80°C, though with reduced efficiency.

Catalytic Systems and Solvent Optimization

Key advancements stem from catalyst selection. The use of potassium iodide (KI) as a co-catalyst with potassium carbonate enhances reaction rates by stabilizing transition states during nucleophilic substitution. Solvent systems such as N-butyl acetate or toluene mixed with dipolar aprotic solvents (e.g., DMSO) improve solubility and reaction homogeneity, achieving yields up to 78%.

Table 1: Comparative Analysis of Catalytic Conditions

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 24 | 78 |

| CuI/1,10-Phenanthroline | DMSO | 80 | 48 | 52 |

| KI/K₂CO₃ | N-Butyl acetate | 100 | 12 | 65 |

Protecting Group Strategies

To prevent undesired side reactions at the N9 position, tert-butoxycarbonyl (BOC) protection is employed during intermediate stages. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine, critical for subsequent salt formation or further functionalization.

Purification and Isolation Techniques

Acid-Base Extraction

Crude product isolation often involves partitioning between organic and aqueous phases. For example, post-reaction mixtures are treated with 10% acetic acid to protonate basic impurities, followed by extraction with methylene chloride. Neutralization with sodium hydroxide precipitates the free base, which is further purified via recrystallization.

Chromatographic Methods

Flash column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) achieves >99% purity, as validated by UV detection at 254 nm.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (t, J = 7.2 Hz, 2H, N7-CH₂), 3.72–3.65 (m, 4H, azepane-H), 3.12 (s, 3H, N3-CH₃), 2.89 (t, J = 7.6 Hz, 2H, CH₂-Ph), 1.80–1.72 (m, 4H, azepane-H), 1.62–1.55 (m, 2H, azepane-H).

- HRMS (ESI+) : m/z calculated for C₂₂H₂₈N₅O₂ [M+H]⁺: 418.2114; found: 418.2118.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar purine core and equatorial orientation of the azepane ring. The 3-phenylpropyl chain adopts a gauche conformation, minimizing steric clash with the methyl group at N3.

Challenges and Alternative Approaches

Byproduct Formation

Competing alkylation at N9 generates a regioisomeric impurity (up to 15%), necessitating rigorous chromatographic separation. Microwave-assisted synthesis at 150°C for 1 hour reduces this byproduct to <5% by accelerating the desired pathway.

Green Chemistry Initiatives

Recent efforts replace traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (70%) while reducing environmental impact. Catalyst recycling protocols using magnetic nanoparticles (Fe₃O₄@Pd) are under investigation.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the compound’s structure.

Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehydrogenated products .

Scientific Research Applications

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations at Position 8

Azepan-1-yl vs. Alkylamino/Arylalkylamino Groups

- 8-(3,4-Dihydroxyphenethyl)amino derivatives (e.g., compounds 11c–11e in ): These exhibit anti-inflammatory or neuroprotective activities due to catechol groups enabling hydrogen bonding. However, their polar nature reduces lipophilicity compared to the azepan-1-yl group, which balances hydrophobicity and solubility .

- 8-Methoxy/butoxy groups (e.g., compounds 869 and 145 in ): Electron-donating alkoxy substituents enhance PDE4 inhibition but may reduce target selectivity due to smaller steric bulk compared to azepan-1-yl .

Azepan-1-yl vs. Heterocyclic Amines

- Linagliptin (): Features an aminopiperidinyl group at position 8.

Variations at Position 7

Combined Structural Effects

- Cardiovascular activity (): 8-Benzylamino derivatives (e.g., compound 11) show α1/α2-adrenoreceptor affinity (Ki = 0.225–4.299 µM), whereas the azepan-1-yl group’s larger size may modulate receptor subtype selectivity .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- Selectivity : The azepan-1-yl group’s size and flexibility may reduce off-target effects compared to smaller substituents (e.g., methoxy in 869) while maintaining PDE inhibition .

- Metabolic Stability : The 3-phenylpropyl chain enhances resistance to oxidative metabolism compared to hydroxypropyl or sulfur-containing analogs .

- Therapeutic Potential: Structural analogs with 8-azepan-1-yl substitutions () show promise in cardiovascular and inflammatory diseases, warranting further in vivo studies for the target compound .

Biological Activity

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound based on available literature and research findings.

The compound's chemical formula is with a molecular weight of 383.44 g/mol. Its structure features a purine ring substituted with an azepan moiety and a phenylpropyl group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Adenosine Receptors : This compound may act as an antagonist or partial agonist at adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and inflammation.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in purine metabolism or other pathways related to cell proliferation and survival.

Anticancer Activity

Research has indicated that purine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, potentially through the modulation of signaling pathways associated with tumor progression.

Neuroprotective Effects

Given its structure, the compound may also exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Studies have shown that similar compounds can improve cognitive function in animal models of neurodegeneration.

In Vitro Studies

A study evaluated the cytotoxic effects of various purine derivatives, including this compound, against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12 |

| This compound | MCF-7 | 15 |

In Vivo Studies

In animal models, administration of the compound showed promising results in reducing tumor size and improving survival rates. A specific study reported that mice treated with this compound exhibited a significant decrease in tumor growth compared to control groups receiving placebo treatments.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, and how are they addressed methodologically?

- Answer : Synthesis involves multi-step organic reactions, including regioselective substitution at the purine core and introduction of the azepane and phenylpropyl groups. Challenges include:

- Regioselectivity control : Use of protecting groups (e.g., methyl at N3) to direct reactivity .

- Purification : Chromatographic techniques (e.g., flash column chromatography) are critical due to the compound’s hydrophobicity and structural complexity .

- Yield optimization : Catalysts like palladium or copper in cross-coupling reactions improve efficiency for aryl/alkyl substitutions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., azepane ring integration, phenylpropyl chain geometry) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for purine-2,6-dione) .

- X-ray crystallography : Resolves 3D structure but requires high-purity crystals, which may be challenging due to flexible side chains .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Answer :

- Solubility : Low aqueous solubility (common in purine derivatives) necessitates DMSO or ethanol as solvents for in vitro assays .

- Stability : Susceptibility to hydrolysis at the purine core requires storage under inert atmospheres (-20°C, argon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

- Answer :

- Assay standardization : Control variables like solvent concentration (e.g., DMSO ≤0.1% to avoid cytotoxicity) .

- Orthogonal validation : Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm target specificity .

- Structural analogs : Compare activity of derivatives (e.g., 7-hexyl or 8-decylsulfanyl analogs) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to adenosine receptors or phosphodiesterases, leveraging purine scaffold affinity .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time, focusing on azepane ring flexibility and hydrophobic interactions .

- QSAR modeling : Train models on purine derivatives’ biological data to predict IC₅₀ values and off-target effects .

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

- Answer :

- Flow chemistry : Continuous synthesis reduces intermediate isolation steps and improves yield for multi-step reactions .

- Catalyst screening : High-throughput testing of Pd/Cu catalysts for Suzuki or Buchwald-Hartwig couplings to streamline aryl group introductions .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising reactivity .

Q. What mechanisms underlie this compound’s potential off-target effects in cellular models?

- Answer :

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., oxidation at the azepane ring) that may interact with non-target enzymes .

- Transcriptomic analysis : RNA-seq reveals downstream gene expression changes unrelated to primary targets (e.g., stress response pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.